

Application Notes and Protocols for Thiazole Derivatives in Preclinical Research

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Compound of Interest

Compound Name: **3-(1,3-Thiazol-4-yl)aniline**

Cat. No.: **B144720**

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Disclaimer: Direct experimental data for **3-(1,3-Thiazol-4-yl)aniline** is limited in publicly available research. The following application notes and protocols are synthesized based on studies of structurally related thiazole derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Application Notes

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.^[1] Derivatives of thiazole have shown significant potential in preclinical studies, particularly in the areas of oncology and infectious diseases. These compounds are being investigated for their therapeutic efficacy, with research focusing on their mechanisms of action and structure-activity relationships.

Anticancer Applications:

Thiazole derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.^{[2][3]} The proposed mechanisms for their anticancer activity are diverse and include:

- Induction of Apoptosis: Many thiazole-containing compounds have been shown to trigger programmed cell death in cancer cells.^{[3][4]} This is often mediated through the activation of caspases and modulation of apoptosis-related proteins.^[4]

- Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle.[2]
- Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][5]

The promising in vitro and in vivo anticancer potential of the thiazole scaffold has led to the development of approved chemotherapeutic agents like Dasatinib and Ixazomib.[1]

Antimicrobial Applications:

The thiazole ring is a key component in a number of compounds exhibiting antimicrobial properties. These derivatives have been screened against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8] The mechanism of their antimicrobial action is an active area of research.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected thiazole derivatives from various studies.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (μM) | Reference |
|-------------|----------------------|------------|-------------|-----------|
| 4c | MCF-7 (Breast) | MTT | 2.57 ± 0.16 | [2] |
| 4c | HepG2 (Liver) | MTT | 7.26 ± 0.44 | [2] |
| 4d | MDA-MB-231 (Breast) | MTT | 1.21 | [5] |
| 4b | MDA-MB-231 (Breast) | MTT | 3.52 | [5] |
| 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [9] |

Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
|-------------|---------------|---------------|-------------|-----------|
| 12 | S. aureus | Cup Plate | 125-150 | [6] |
| 12 | E. coli | Cup Plate | 125-150 | [6] |
| 12 | A. niger | Cup Plate | 125-150 | [6] |
| 37c | Bacteria | Not Specified | 46.9 - 93.7 | [7] |
| 37c | Fungi | Not Specified | 5.8 - 7.8 | [7] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of thiazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. [10][11]

Materials:

- Thiazole compound stock solution (in DMSO)
- 96-well flat-bottom plates
- Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
- Complete growth medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Phosphate-buffered saline (PBS)
- Humidified incubator (37°C, 5% CO2)

- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of complete growth medium.[10] Incubate for 24 hours to allow for cell attachment.[10]
- Compound Treatment: Prepare serial dilutions of the thiazole compound in the growth medium. The final DMSO concentration should not exceed 0.5%. [10] Remove the existing medium from the wells and add 100 μL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[10]
- Incubation: Incubate the plate for 48-72 hours.[10]
- MTT Addition: After the incubation period, add 10-20 μL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][10]
- Formazan Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.[4]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][11]
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of thiazole derivatives against bacterial and fungal strains.[12]

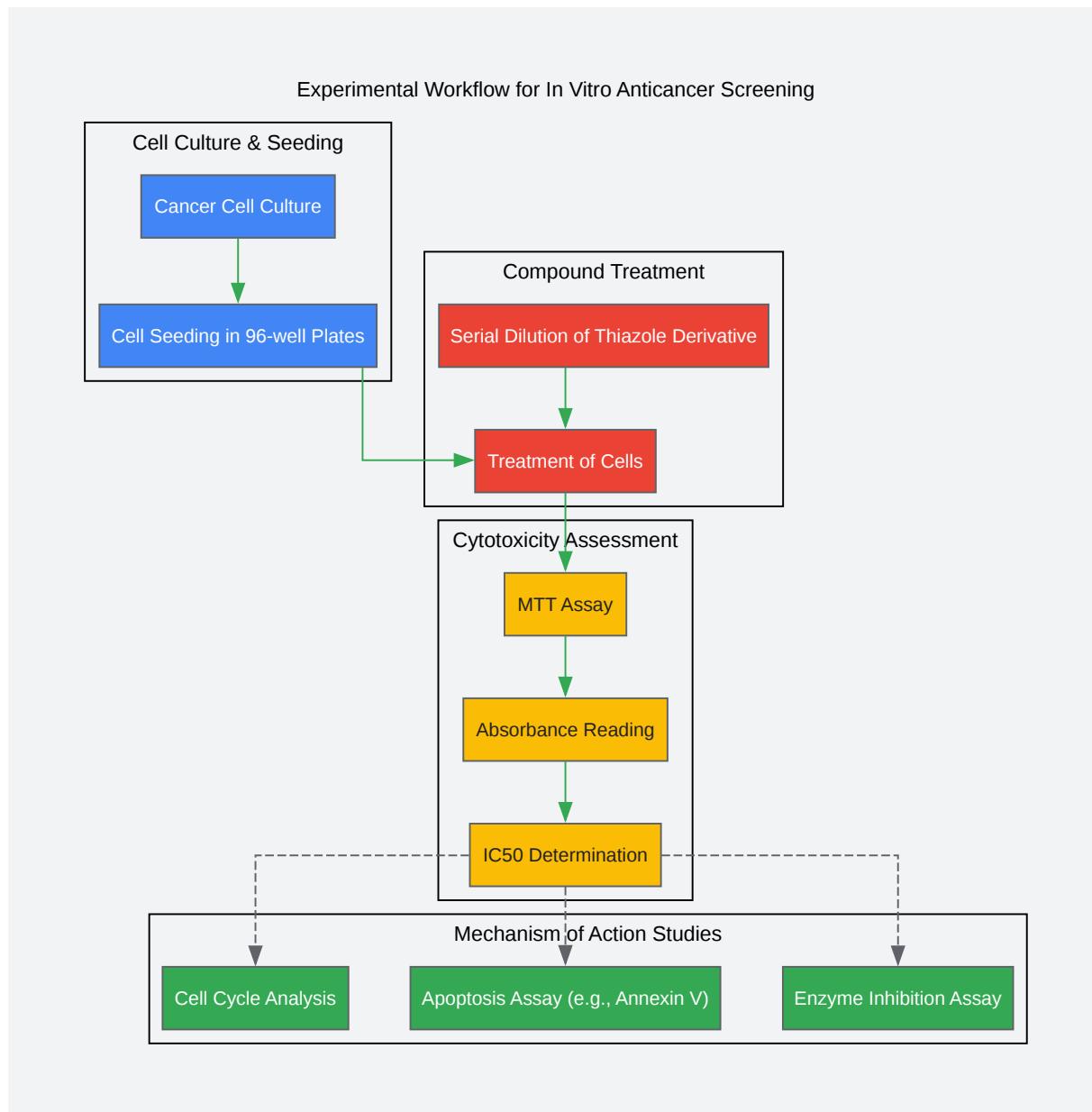
Materials:

- Thiazole compound stock solution (in DMSO)
- 96-well round-bottom plates
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile PBS
- Humidified incubator (37°C for bacteria, 30°C for fungi)
- Microplate reader (optional, for turbidity measurement)
- Positive control antibiotic/antifungal
- Negative control (medium only)

Procedure:

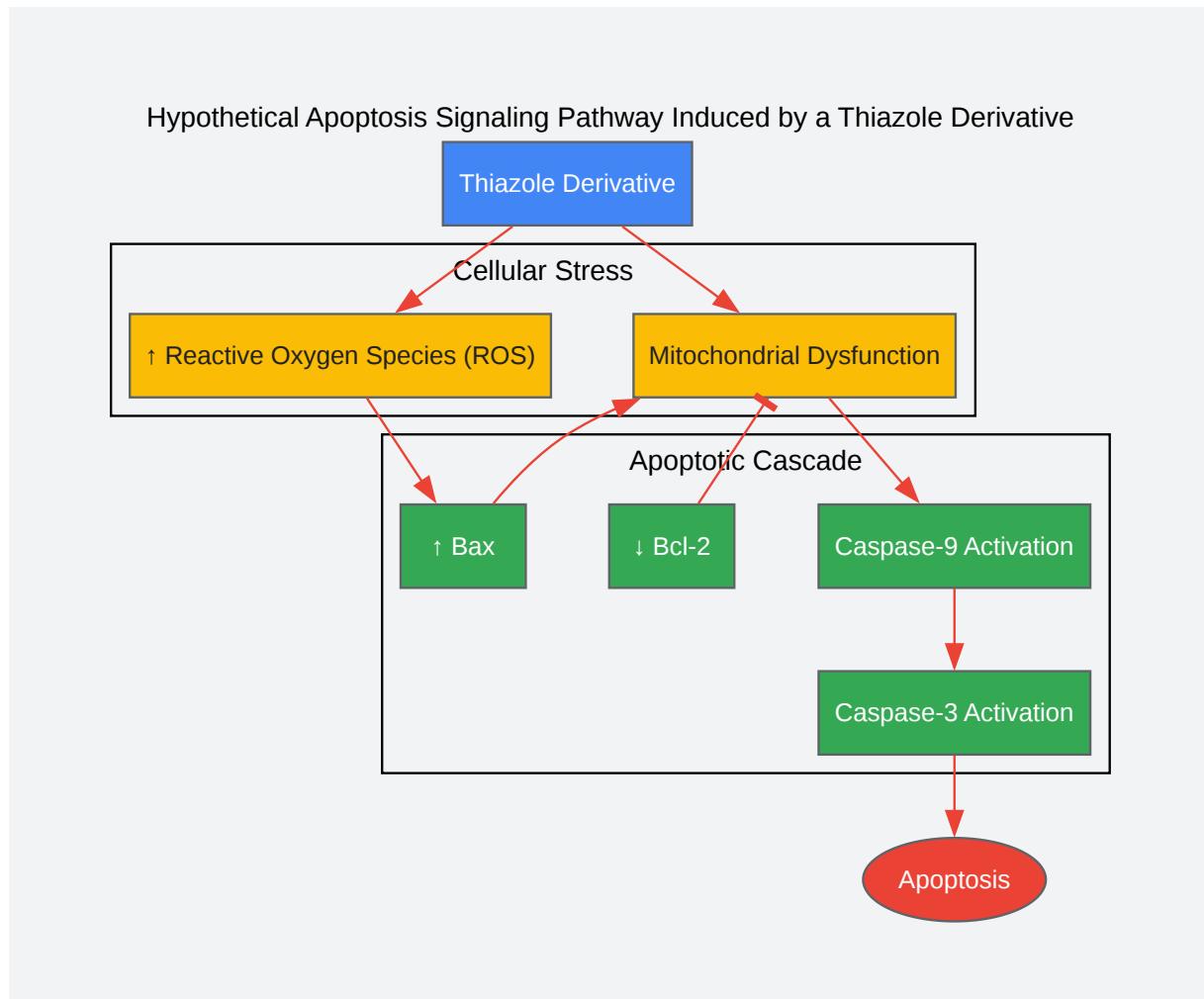
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
- Serial Dilution: Perform serial two-fold dilutions of the thiazole compound in the broth medium directly in the 96-well plate.
- Inoculation: Add the standardized inoculum to each well containing the diluted compound.
- Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (broth only), and a vehicle control (microorganism with DMSO).
- Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.

Visualizations



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Caption: Workflow for evaluating the in vitro anticancer activity of thiazole derivatives.



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Caption: A potential signaling pathway for apoptosis induction by a thiazole derivative.

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